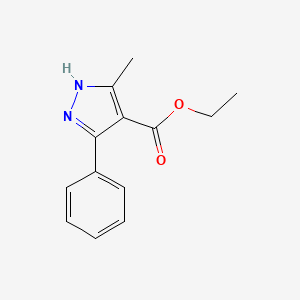

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCIGONLNLBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512845 | |

| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76923-16-5 | |

| Record name | Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76923-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect's Guide to a Privileged Scaffold: A Technical Review on the Synthesis of 1,3,5-Trisubstituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of blockbuster drugs. Its remarkable pharmacological versatility stems from its unique electronic properties and the spatial arrangement of its substituents, which can be finely tuned to optimize interactions with biological targets. Among the various substitution patterns, the 1,3,5-trisubstituted pyrazole motif offers a particularly rich playground for molecular design. This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for accessing this privileged scaffold. Moving beyond a mere catalog of reactions, this review delves into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices and empowering researchers to make informed decisions in their synthetic endeavors. We will explore classical cyclocondensation reactions, modern multicomponent strategies, elegant cycloaddition approaches, and the burgeoning field of green synthesis, all supported by detailed protocols and illustrative data.

Introduction: The Enduring Legacy of the Pyrazole Core

The five-membered aromatic heterocycle, pyrazole, has captivated the attention of chemists for over a century, ever since its initial synthesis by Ludwig Knorr in 1883.[1][2] Its derivatives have proven to be invaluable in numerous fields, from agrochemicals to materials science.[3][4] However, it is in the realm of drug discovery that the pyrazole scaffold has truly cemented its status as a "privileged structure." This is evidenced by its presence in a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the weight-loss drug rimonabant, and the erectile dysfunction medication sildenafil (Viagra®).[5][6][7]

The therapeutic success of pyrazole-containing drugs can be attributed to several key features of the ring system. The two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules.[2] Furthermore, the aromatic nature of the ring provides a rigid scaffold upon which substituents at the 1, 3, and 5 positions can be precisely oriented to probe the binding pockets of enzymes and receptors. The ability to modulate the steric and electronic properties of these substituents is paramount in the hit-to-lead and lead optimization phases of drug development. This guide will focus on the synthetic methodologies that enable the construction of the versatile 1,3,5-trisubstituted pyrazole core.

The Workhorse: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (The Knorr Pyrazole Synthesis)

The most classical and enduring method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation famously known as the Knorr pyrazole synthesis.[1][8][9] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Mechanistic Insights and Regioselectivity

The reaction is typically initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the 1,3-dicarbonyl compound.[1] Subsequent condensation and cyclization lead to the pyrazole product. A critical consideration in the synthesis of 1,3,5-trisubstituted pyrazoles using unsymmetrical 1,3-diketones is the issue of regioselectivity. The initial attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric pyrazoles.[8][10] The regiochemical outcome is influenced by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the hydrazine.

Diagram 1: The Knorr Pyrazole Synthesis Workflow

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Experimental Protocol: A General Procedure for the Knorr Synthesis

The following is a representative protocol for the synthesis of 1,3,5-trisubstituted pyrazoles via the Knorr reaction.

Materials:

-

1,3-Diketone (1.0 eq)

-

Substituted Hydrazine Hydrochloride (1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

-

Add the substituted hydrazine hydrochloride and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole.

Note: The regioselectivity of the reaction should be determined by appropriate analytical techniques, such as NMR spectroscopy.

Expanding the Toolkit: Reactions of α,β-Unsaturated Carbonyl Compounds

An alternative and powerful strategy for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines.[8] This approach offers a different entry point to the pyrazole core and can provide complementary regioselectivity to the Knorr synthesis.

From Chalcones to Pyrazolines and Pyrazoles

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are excellent substrates for this reaction. The reaction with a hydrazine typically proceeds through a Michael addition, followed by cyclization and oxidation to yield the aromatic pyrazole. In some cases, the intermediate pyrazoline can be isolated.

Table 1: Comparison of Synthetic Methods for 1,3,5-Trisubstituted Pyrazoles

| Synthetic Strategy | Key Starting Materials | Advantages | Disadvantages | Key References |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Well-established, readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical diketones. | [1][8][9] |

| From α,β-Unsaturated Carbonyls | Chalcones, α,β-unsaturated ketones, Hydrazines | Good yields, often complementary regioselectivity to Knorr. | May require an oxidation step to form the pyrazole. | [8][11] |

| 1,3-Dipolar Cycloaddition | Nitrile imines, Alkynes/Alkyne surrogates | High regioselectivity, broad substrate scope. | Requires the generation of potentially unstable nitrile imines. | [5][7] |

| Multicomponent Reactions (MCRs) | Aldehydes, 1,3-dicarbonyls, hydrazines, etc. | High efficiency, atom economy, operational simplicity. | Optimization can be complex. | [6][10][12] |

| Green Synthesis Approaches | Various | Environmentally friendly, often milder reaction conditions. | May require specialized equipment (e.g., microwave reactor). | [13][14][15] |

The Elegance of [3+2] Cycloadditions

1,3-Dipolar cycloaddition reactions provide a highly convergent and often regioselective route to 1,3,5-trisubstituted pyrazoles. The most common approach involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne surrogate (the dipolarophile).[5][7]

In-Situ Generation of Nitrile Imines

Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides by treatment with a base.[7] These reactive intermediates then readily undergo cycloaddition with a variety of alkynes to furnish the desired pyrazoles. The regioselectivity of the cycloaddition is a key advantage of this method, often leading to a single regioisomer.

Diagram 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Caption: General scheme for the synthesis of pyrazoles via 1,3-dipolar cycloaddition.

The Rise of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single pot to form a product that incorporates portions of all the starting materials, have emerged as a powerful tool in modern organic synthesis.[10][12] Several MCRs have been developed for the efficient, one-pot synthesis of 1,3,5-trisubstituted pyrazoles. These reactions are highly convergent and often adhere to the principles of green chemistry by minimizing waste and energy consumption.[14]

A notable example is the three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine, which can be catalyzed by various catalysts, including Lewis acids and even enzymes.[12][13]

Embracing Sustainability: Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methodologies.[14][16] The synthesis of pyrazoles has not been immune to this trend, and a number of "green" approaches have been reported. These methods often employ water as a solvent, utilize microwave irradiation to accelerate reaction rates, or employ recyclable catalysts.[13][15] For instance, the use of catalysts such as CeO₂/SiO₂ in aqueous media has been shown to be effective for the synthesis of pyrazole derivatives.[13]

Conclusion and Future Outlook

The synthesis of 1,3,5-trisubstituted pyrazoles is a mature field with a rich history, yet it continues to evolve with the development of new and innovative methodologies. The classical Knorr synthesis remains a reliable and widely used method, while modern approaches such as multicomponent reactions and 1,3-dipolar cycloadditions offer enhanced efficiency and regioselectivity. The increasing emphasis on green chemistry is driving the development of more sustainable synthetic routes.

For researchers in drug discovery and development, a thorough understanding of these diverse synthetic strategies is essential for the rational design and efficient synthesis of novel pyrazole-based therapeutic agents. The ability to strategically choose the most appropriate synthetic route based on the desired substitution pattern, available starting materials, and desired scale is a critical skill. As our understanding of the biological roles of pyrazole-containing molecules continues to expand, the demand for efficient and versatile synthetic methods for their preparation will undoubtedly continue to grow.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. Retrieved from [Link]

- Process for the preparation of pyrazoles. (n.d.). Google Patents.

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Retrieved from [Link]

-

New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC - NIH. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Retrieved from [Link]

-

(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). PMC - NIH. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). NIH. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC - NIH. Retrieved from [Link]

-

One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). Semantic Scholar. Retrieved from [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. Retrieved from [Link]

-

Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2015). Organic Letters - ACS Publications. Retrieved from [Link]

-

A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (2012). PMC - NIH. Retrieved from [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. Retrieved from [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal-Organic Framework. (2024). PubMed. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. societachimica.it [societachimica.it]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Derivatives of pyrazole exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This structural motif is present in several commercially successful drugs, underscoring its therapeutic relevance. The physicochemical properties of these compounds are of paramount importance as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their efficacy and safety. This guide provides a detailed examination of the physicochemical properties of a specific pyrazole derivative, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Structure

Chemical Name: Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate CAS Number: 76923-16-5 Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol

The molecular structure consists of a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 5-position, and an ethyl carboxylate group at the 4-position.

Caption: 2D structure of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is presented in Table 1. It is important to note that experimental data for this specific compound is limited in the public domain. Therefore, where experimental data is unavailable, values for a closely related isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are provided as a reasonable approximation and are clearly indicated.

| Property | Value | Source/Method |

| Melting Point | 73-75 °C | Experimental (for isomer: ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)[3] |

| Boiling Point | 415.183 °C at 760 mmHg | Predicted |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as acetone, ethanol, and DMF. | General data for pyrazole derivatives |

| LogP (o/w) | ~3.5 | Predicted |

| pKa | ~1.5-2.5 (for the protonated pyrazole ring) | Predicted |

Note on Melting Point: There is a notable discrepancy in the literature for the melting point of this compound. While one source indicates a high value of 232 °C, experimental data for a very similar isomer suggests a melting point in the range of 73-75 °C.[3] The lower range is more consistent with the expected properties of a molecule with this structure and is therefore considered more likely to be accurate.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures for determining the key physicochemical properties of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) for an accurate determination.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Solubility is a crucial parameter for drug delivery and formulation. The "shake-flask" method is a standard approach for determining equilibrium solubility.

Methodology: Shake-Flask Solubility Assay

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: LogP Determination

The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask LogP Determination

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a sealed container and shaken vigorously to allow for partitioning.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Acidity/Basicity: pKa Determination

The pKa value indicates the strength of an acidic or basic functional group. The pyrazole ring is weakly basic.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the midpoint of the buffer region of the curve.

Spectral Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

-

Ethyl group (ester): A quartet at approximately 4.2-4.4 ppm (2H, -OCH₂CH₃) and a triplet at approximately 1.2-1.4 ppm (3H, -OCH₂CH₃).

-

Methyl group (pyrazole ring): A singlet at approximately 2.3-2.5 ppm (3H, -CH₃).

-

Phenyl group: A multiplet in the range of 7.2-7.8 ppm (5H, Ar-H).

-

NH proton (pyrazole ring): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but can be expected in the region of 9.0-13.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl carbon (ester): Approximately 165-175 ppm.

-

Pyrazole ring carbons: In the range of 100-150 ppm.

-

Phenyl ring carbons: In the range of 125-140 ppm.

-

Ethyl group carbons: Approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃).

-

Methyl group carbon (pyrazole ring): Approximately 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): In the region of 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.[3]

-

C=C and C=N stretches (aromatic and pyrazole rings): In the region of 1400-1600 cm⁻¹.

-

C-O stretch (ester): In the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 230, corresponding to the molecular weight of the compound.

-

Major Fragments: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 185. Loss of the entire ester group (-COOCH₂CH₃) is also possible. Further fragmentation of the pyrazole and phenyl rings would lead to a complex pattern of lower mass ions.

Stability and Safety Considerations

Stability

Pyrazole esters can be susceptible to hydrolysis, particularly under basic conditions.[5] Stability studies in relevant buffer systems are recommended to assess the compound's shelf-life and suitability for in vitro and in vivo experiments.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. Based on general data for pyrazole derivatives, the following should be considered:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Toxicity: Pyrazole derivatives can be harmful if swallowed and may cause skin and eye irritation.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. While a lack of directly reported experimental data for this specific molecule necessitates the use of information from closely related isomers and predictive models, the provided protocols and expected data serve as a valuable resource for researchers. A thorough understanding and experimental determination of these properties are critical for the successful advancement of this and similar pyrazole derivatives in the drug discovery and development process.

References

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 17(15), 5484-5491.

- Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.

- Viveka, S., Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 627(1), 138-150.

- Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.

- SpectraBase. (n.d.).

- El-Sayed, M. A. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.

- Elbadaoui, A., et al. (2021). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-31.

- CAS. (n.d.). CAS SciFinder.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-.

- LookChem. (n.d.). 3-Phenyl-4-methyl-1H-pyrazole-5-carboxylic acid ethyl ester.

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- Tutar, A., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2623.

- PubChem. (n.d.).

- Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8.

- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.

- Gholap, A. R., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 84(10), 1069-1078.

- Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-9.

- Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica.

- PubChem. (n.d.).

- ChemicalBook. (n.d.).

- SpectraBase. (n.d.).

- Mass Spectrometry: Fragment

- ResearchGate. (n.d.).

- University of Tokyo Library System. (n.d.).

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.

- PubMed Central. (n.d.). Ethyl 1-(4-methoxybenzyl)

- Chem-Impex. (n.d.).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- BLD Pharm. (n.d.).

- ResearchGate. (n.d.). (PDF)

- Royal Society of Chemistry. (n.d.). [No Title Found].

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Pyrazolone and Pyrazole Derivatives: An In-depth Technical Guide

This guide provides a comprehensive exploration of tautomerism in pyrazolone and pyrazole derivatives, critical heterocyclic scaffolds in medicinal chemistry and materials science. We will delve into the structural nuances, the dynamic interplay of factors governing tautomeric equilibria, and the advanced analytical and computational methodologies employed to elucidate these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this complex subject.

The Fundamental Landscape of Tautomerism in Pyrazoles and Pyrazolones

Pyrazoles and their oxo-derivatives, pyrazolones, are not static entities but often exist as a dynamic equilibrium of two or more structural isomers known as tautomers.[1][2][3] This prototropic tautomerism, involving the migration of a proton, profoundly influences the physicochemical properties, reactivity, and biological activity of these molecules.[1][2][3] Understanding and controlling this equilibrium is paramount in drug design and materials development.

Pyrazolone can exist in two primary isomers: 3-pyrazolone and 4-pyrazolone.[4] These isomers can interconvert through lactam-lactim and imine-enamine tautomerism.[4] For pyrazolone derivatives, the 3-pyrazolone isomer can be stabilized by N-alkyl or N-aryl substituents.[4]

The tautomerism of pyrazolone compounds is a complex field of study due to its significance in biological systems, chemical reactivity, and molecular recognition.[5] Depending on the substitution pattern and the medium, pyrazolones can exist in several tautomeric forms, primarily the CH, OH, and NH forms.[5][6]

In N-unsubstituted pyrazoles, the most common form of tautomerism is annular tautomerism , where a proton shifts between the two nitrogen atoms of the pyrazole ring.[1][7] This results in two distinct tautomers if the substituents at positions 3 and 5 are different.

For pyrazolones, the situation is more complex, with the potential for keto-enol and amide-imidol tautomerism in addition to annular tautomerism.[5][8][9][10] This gives rise to three principal tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form.[6]

Factors Influencing Tautomeric Equilibrium: A Deeper Dive

The delicate balance between tautomeric forms is dictated by a confluence of internal and external factors. A thorough understanding of these factors is crucial for predicting and controlling the predominant tautomer in a given system.

Substituent Effects: The Electronic Tug-of-War

The electronic nature of substituents on the pyrazole or pyrazolone ring plays a pivotal role in determining tautomeric preference.[1][11]

-

Electron-donating groups (EDGs) , such as -NH2, -OH, and -CH3, when placed at the C3 position, tend to favor the tautomer where the proton is on the adjacent N1 atom.[1][11]

-

Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and -CF3, at the C3 position generally stabilize the tautomer with the proton on the N2 atom.[1][12] Theoretical studies have shown that for 3(5)-substituted pyrazoles, electron-donating groups favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer.[11]

| Substituent at C3/C5 | Predominant Tautomer (in non-polar solvents) | Electronic Effect | Reference |

| -CH3 | Tautomeric mixture | Weakly Donating | [13] |

| -Ph | 3-Phenyl tautomer | Weakly Withdrawing/Donating | [13] |

| -CF3 | 3-CF3 tautomer | Strongly Withdrawing | [1] |

| -NO2 | Tautomer 5 (nitro at C3) | Strongly Withdrawing | [14] |

| -NH2 | 3-Amino tautomer | Strongly Donating | [15] |

The Solvent's Decisive Role

The solvent environment can dramatically shift the tautomeric equilibrium.[1][6] This is primarily due to the differential solvation of the tautomers, which have distinct polarities and hydrogen bonding capabilities.

-

Non-polar solvents , such as chloroform (CDCl3) and benzene (C6D6), often favor the less polar CH-form of pyrazolones.[6][8] In these solvents, intermolecular hydrogen bonding between pyrazolone molecules can lead to the formation of dimers, particularly for the OH-form.[8]

-

Polar protic solvents , like ethanol and water, can stabilize the more polar NH and OH forms through hydrogen bonding.[1][6]

-

Polar aprotic solvents , such as dimethyl sulfoxide (DMSO-d6), can also favor the NH and OH forms by disrupting intermolecular hydrogen bonds and forming strong hydrogen bonds with the solute.[1][8] For instance, 1-phenyl-1H-pyrazol-3-ol exists predominantly as dimers in nonpolar solvents, while in DMSO, these dimers are broken, and monomers dominate.[8]

The Impact of Temperature

Temperature can influence the rate of interconversion between tautomers and, in some cases, the position of the equilibrium itself.[1] Low-temperature NMR studies are often employed to slow down the proton exchange, allowing for the observation and quantification of individual tautomers.[13]

Analytical and Computational Toolkit for Tautomer Elucidation

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[8][16] By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, one can deduce the predominant tautomeric form.

Key Diagnostic NMR Signatures:

| Nucleus | Tautomeric Form | Characteristic Chemical Shift Range (ppm) | Remarks |

| ¹H | OH proton | 10.0 - 13.0 | Broad signal, position is solvent and concentration dependent.[8] |

| ¹H | NH proton | Varies widely | Often broad due to exchange. |

| ¹³C | C=O (Keto) | 165 - 180 | Diagnostic for the CH-form.[8] |

| ¹³C | C-OH (Enol) | 155 - 165 | Characteristic of the OH-form.[8] |

| ¹⁵N | Pyridine-like N | 240 - 270 | Sensitive to protonation state and hydrogen bonding.[8] |

| ¹⁵N | Pyrrole-like N | 190 - 200 | [8] |

Experimental Protocol: ¹H and ¹³C NMR for Tautomer Analysis

-

Sample Preparation: Dissolve 5-10 mg of the pyrazolone or pyrazole derivative in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz.

-

Spectral Analysis:

-

Identify the presence or absence of characteristic signals for OH, NH, and CH protons.

-

Analyze the chemical shifts of the pyrazole/pyrazolone ring carbons to distinguish between keto and enol forms.

-

For asymmetrically substituted pyrazoles, compare the chemical shifts of C3 and C5 to determine the position of the NH proton.[17]

-

-

Variable Temperature Studies (Optional): Acquire spectra at different temperatures to observe changes in the equilibrium or to slow down proton exchange for better resolution of individual tautomers.[13]

X-ray Crystallography: Unveiling the Solid-State Structure

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[7][8] This technique is invaluable for validating the structures of individual tautomers and understanding intermolecular interactions, such as hydrogen bonding, which can influence the tautomeric preference in the crystalline form.[7][13] For example, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed dimers of 1-phenyl-1H-pyrazol-3-ol units.[8]

Computational Chemistry: Predicting and Rationalizing Tautomeric Equilibria

Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool for studying tautomerism.[6][10] By calculating the relative energies of the different tautomers in the gas phase and in various solvents (using continuum solvent models like PCM), one can predict the tautomeric equilibrium constants.[6][10] These calculations also provide insights into the geometric and electronic structures of the tautomers, helping to rationalize the experimental observations.[10]

Typical Computational Workflow:

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvent Effects: Include the effect of solvent using a continuum solvation model (e.g., PCM).[6]

-

Energy Analysis: Compare the relative energies of the tautomers to predict the most stable form and the equilibrium constant.

Conclusion and Future Perspectives

The study of tautomerism in pyrazolone and pyrazole derivatives is a dynamic and evolving field. The interplay of substituent effects, solvent, and temperature creates a complex energy landscape that dictates the properties and reactivity of these important heterocyclic systems. A synergistic approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding. As our ability to predict and control tautomeric equilibria improves, so too will our capacity to design novel drugs and materials with tailored properties and enhanced performance.

References

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

-

The annular tautomerism of the curcuminoid NH-pyrazoles. RSC Publishing. [Link]

-

Pyrazolone. Wikipedia. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Pairs of tautomeric pyrazoles. ResearchGate. [Link]

-

DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. RSC Publishing. [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing. [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Semantic Scholar. [https://www.semanticscholar.org/paper/The-Tautomerism-of-3(5)-Phenylpyrazoles%3A-An-(IH%2C-I3C%2C-Cabildo-Claramunt/81f9a1506509f63567d1d2b70f03125e9858e72c]([Link]

-

Keto-enol tautomerism: Significance and symbolism. Consolidated Researchers. [Link]

-

A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Science Publishing. [Link]

-

The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate. [Link]

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. RSC Publishing. [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

-

Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. [Link]

-

Tautomerism in the 5-pyrazolone series. Sci-Hub. [Link]

-

Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. ResearchGate. [Link]

-

Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journament. [Link]

-

The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. Semantic Scholar. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

-

Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)-pyrazolone. ResearchGate. [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

The Indispensable Role of Hydrazine Derivatives in Modern Heterocyclic Synthesis

An In-depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Heterocyclic chemistry forms the bedrock of modern medicinal chemistry and materials science. Within this field, hydrazine and its derivatives have emerged as exceptionally versatile and powerful building blocks.[1][2][3] Their bifunctional nucleophilic nature provides an elegant and efficient entry into a vast array of heterocyclic scaffolds, particularly five- and six-membered rings, which are prevalent in biologically active molecules.[4][5] This technical guide provides an in-depth exploration of the core principles and practical applications of hydrazine derivatives in heterocyclic synthesis. We will dissect the mechanisms of cornerstone reactions, including the Fischer Indole, Knorr Pyrazole, and Paal-Knorr Pyrrole syntheses, while also covering the construction of pyridazines and triazoles. The focus will be on the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Fundamental Reactivity of Hydrazines: A Chemist's Swiss Army Knife

The synthetic utility of hydrazine (H₂N-NH₂) and its substituted derivatives (e.g., phenylhydrazine, acylhydrazides) stems from the high nucleophilicity of the two adjacent nitrogen atoms.[2] This unique structure allows them to act as a "1,2-dinucleophile," making them ideal precursors for cyclization reactions when combined with electrophilic partners containing two reactive sites.

The most common initial step in many of these syntheses is the condensation reaction with an aldehyde or ketone to form a hydrazone.[5][6] This reaction is typically robust and high-yielding, and the resulting hydrazone intermediate is often the key player that undergoes the subsequent, more complex transformations to form the heterocyclic ring. This two-stage approach—hydrazone formation followed by cyclization—is a recurring theme and a testament to the predictable reactivity of these reagents.

Synthesis of Five-Membered Heterocycles: The Core of Bioactive Scaffolds

Five-membered heterocycles are ubiquitous in pharmaceuticals. Hydrazine derivatives provide some of the most classic and reliable methods for their construction.

Pyrazoles: The Knorr Synthesis and its Variants

The pyrazole ring is a key pharmacophore found in numerous drugs, including the anti-inflammatory agent celecoxib.[7] The most fundamental and widely used method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9]

Causality and Mechanism: The reaction is typically catalyzed by acid.[8] The mechanism proceeds via an initial attack of one hydrazine nitrogen onto one of the carbonyls to form a hydrazone intermediate. The second nitrogen then performs an intramolecular nucleophilic attack on the remaining carbonyl, leading to a cyclic intermediate that subsequently dehydrates to yield the aromatic pyrazole ring. The choice of a substituted or unsubstituted hydrazine determines the substitution pattern on the final pyrazole ring.

Diagram: Knorr Pyrazole Synthesis Workflow

Caption: Workflow for the Knorr synthesis of pyrazoles.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol describes the reaction between hydrazine and 2,4-pentanedione (acetylacetone).[4]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pentanedione (10.0 g, 0.1 mol) and 30 mL of ethanol.

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. The addition is exothermic, and the mixture may warm up.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Cool the concentrated solution in an ice bath. The product will crystallize. Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The typical yield is 85-95%.

Indoles: The Celebrated Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction remains one of the most important and versatile methods for synthesizing substituted indoles.[6][10] The indole scaffold is central to a vast number of natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[11] The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[12]

Causality and Mechanism: The success of the Fischer synthesis hinges on a key acid-catalyzed[12][12]-sigmatropic rearrangement. The generally accepted mechanism involves several distinct steps:

-

Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.[6]

-

Tautomerization: The hydrazone tautomerizes to its enamine form. This step is critical as it sets up the conjugated system required for the rearrangement and requires the carbonyl compound to have at least two alpha-hydrogens.[12]

-

[12][12]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[10][13]

-

Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable aromatic indole ring.[6]

The choice of acid catalyst is crucial. Brønsted acids like polyphosphoric acid (PPA) or protic acids are common, but Lewis acids such as zinc chloride (ZnCl₂) are frequently used, especially in less reactive systems.[10][11]

Diagram: Fischer Indole Synthesis Mechanism

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol details the synthesis from acetophenone and phenylhydrazine, followed by a zinc chloride-catalyzed cyclization.[14]

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Mixing: Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.

-

Dissolution: Dissolve the hot, oily mixture in 80 mL of 95% ethanol.

-

Crystallization: Induce crystallization by scratching the inside of the flask or by seeding. Cool the mixture in an ice bath to maximize crystal formation.

-

Isolation: Collect the product by filtration, wash with 25 mL of cold ethanol, and dry under vacuum. The typical yield of the phenylhydrazone is 87-91%.[14]

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Setup: In a 1-L beaker, thoroughly mix the dried acetophenone phenylhydrazone (5.3 g, 0.025 mol) with powdered anhydrous zinc chloride (25.0 g).

-

Heating: Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes.

-

Reaction: Continue stirring for 5 minutes after the mixture liquefies and fumes evolve.

-

Quenching: Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.

-

Work-up: To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the reaction beaker and then pour this acid solution into the quenched mixture.

-

Isolation & Purification: Collect the crude 2-phenylindole by filtration, wash thoroughly with water, and recrystallize from hot 95% ethanol.

Triazoles: Accessing Key Antifungal Scaffolds

Triazoles, particularly 1,2,4-triazoles, are renowned for their potent antifungal activity, as exemplified by drugs like fluconazole.[4][15] Hydrazine derivatives are central to their synthesis. One common route involves the reaction of hydrazides (or thiohydrazides) with compounds containing a single carbon electrophile, such as orthoesters or cyanates. Another classic approach is the Einhorn-Brunner reaction, where hydrazines condense with diacylamines.[4] More modern methods often rely on the oxidative cyclization of hydrazones.[16][17]

Diagram: General Synthesis of 1,2,4-Triazoles

Caption: A simplified workflow for 1,2,4-triazole synthesis.

Synthesis of Six-Membered Heterocycles: Building Pyridazines

Pyridazines and their derivatives are important scaffolds in agrochemicals and pharmaceuticals.[4] The most direct and common synthesis involves the condensation of a hydrazine with a 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-keto acid or a 1,4-diketone).[18][19]

Causality and Mechanism: Similar to the Knorr pyrazole synthesis, this reaction proceeds via the formation of a dihydropyridazine intermediate through sequential condensation.[20] This intermediate can then be oxidized to the aromatic pyridazine. The use of a 1,4-dicarbonyl synthon with an existing double bond can lead directly to the aromatic product. This straightforward [4+2] condensation strategy is highly effective for building the pyridazine core.

Diagram: Pyridazine Synthesis from 1,4-Diketones

Caption: Workflow for pyridazine synthesis via condensation.

Summary of Synthetic Methodologies

The versatility of hydrazine derivatives allows for the targeted synthesis of a wide range of heterocycles. The choice of reaction partner is the primary determinant of the resulting ring system.

| Heterocycle | Hydrazine Derivative | Key Reaction Partner | General Conditions | Key Insight |

| Pyrazole | Hydrazine, Phenylhydrazine | 1,3-Dicarbonyl Compound | Acidic (e.g., AcOH) | A robust [3+2] cyclocondensation. Regiochemistry is a key consideration with substituted reactants. |

| Indole | Arylhydrazine | Aldehyde or Ketone (with α-H) | Strong Acid (Brønsted or Lewis) | A powerful name reaction involving a key[12][12]-sigmatropic rearrangement. |

| 1,2,4-Triazole | Hydrazine, Acylhydrazide | Imide, Orthoester, CS₂ | Varies (often basic or thermal) | A [3+1] or [4+1] type cyclization depending on the specific precursors. |

| Pyridazine | Hydrazine, Phenylhydrazine | 1,4-Dicarbonyl Compound | Acidic or Neutral | A direct [4+2] cyclocondensation, often requiring a final oxidation step to achieve aromaticity. |

Conclusion and Future Outlook

Hydrazine and its derivatives are not merely historical reagents; they remain at the forefront of modern synthetic chemistry. Their predictable reactivity, coupled with the high value of the resulting heterocyclic products, ensures their continued relevance in both academic research and industrial drug development.[3] The classic reactions detailed in this guide—Fischer, Knorr, and others—are continuously being refined with the advent of new catalytic systems, microwave-assisted technologies, and flow chemistry, further expanding their scope and efficiency.[2][21] For any scientist engaged in the synthesis of biologically active molecules, a deep understanding of hydrazine chemistry is not just beneficial—it is essential.

References

-

Hydrazine - Wikipedia.

-

Fischer Indole Synthesis - Alfa Chemistry.

-

Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.

-

Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis - HETEROCYCLES, Vol 22, No 8, 1984.

-

Knorr Pyrazole Synthesis - J&K Scientific LLC.

-

Product Class 8: Pyridazines - Science of Synthesis.

-

The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - National Institutes of Health (NIH).

-

Describe Fischer Indole Synthesis | Reaction and Mechanism - 88Guru.

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES - Hygeia.J.D.Med. Vol.9 (1), July 2017.

-

Synthesis of Pyridazine - ChemTube 3D.

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI.

-

Pyrazole synthesis - Organic Chemistry Portal.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

-

Fischer Indole Synthesis - J&K Scientific LLC.

-

The review on synthetic study of hydrazine derivatives and their pharmacological activities - IJCRT.org.

-

Hydrazine derivative: Significance and symbolism - IGI Global.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers in Chemistry.

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - Frontiers in Pharmacology.

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI.

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.

-

"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari.

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity - ResearchGate.

-

Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry.

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University.

-

Paal–Knorr pyrrole synthesis | Request PDF - ResearchGate.

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

-

Paal-Knorr Synthesis - Alfa Chemistry.

-

Fischer indole synthesis - Wikipedia.

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH.

-

Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.

-

US4434292A - Process for the preparation of pyrazole - Google Patents.

-

Paal–Knorr synthesis - Wikipedia.

-

The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

-

Pyrrole synthesis - Organic Chemistry Portal.

-

Heterocycles derived from acid hydrazide reported in the literature[14]. - ResearchGate.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. psvmkendra.com [psvmkendra.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. mdpi.com [mdpi.com]

- 10. testbook.com [testbook.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistryjournal.net [chemistryjournal.net]

- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 17. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. iglobaljournal.com [iglobaljournal.com]

- 20. chemtube3d.com [chemtube3d.com]

- 21. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Alchemist's Catalyst: A Senior Scientist's Guide to Microwave-Assisted Pyrazole Synthesis

For distribution to: Researchers, medicinal chemists, and drug development professionals.

Introduction: Beyond the Boiling Point—Harnessing Microwaves for Heterocyclic Scaffolds

The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold found in a remarkable array of pharmaceuticals, from the anti-inflammatory celecoxib to potent anticancer agents.[1] Traditionally, the synthesis of these vital five-membered heterocycles has been the domain of the round-bottom flask and the heating mantle, often demanding hours of reflux and yielding variable results.[2] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By coupling directly with polar molecules in the reaction mixture, microwave irradiation offers a mode of energy transfer fundamentally different from conventional heating. This results in rapid, uniform heating that can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or greener conditions.[3]

This guide moves beyond a simple recitation of procedures. It is designed to provide you, the practicing scientist, with a deep, mechanistic understanding of why MAOS is a superior tool for pyrazole synthesis and how to implement it effectively in your laboratory. We will explore the core reaction pathways, provide validated, step-by-step protocols, and present comparative data that unequivocally demonstrates the efficiency of this technology.

The Engine of Acceleration: Understanding Microwave Heating in Pyrazole Synthesis

The remarkable rate enhancements seen in MAOS are primarily a result of its unique heating mechanism, known as dielectric heating.[4] Polar molecules or intermediates within the reaction mixture, such as the carbonyl groups in 1,3-dicarbonyls or the enone moiety in chalcones, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material. This circumvents the slow, inefficient heat transfer through convection that characterizes traditional oil baths, eliminating wall effects and superheating of the vessel surface.

A subject of ongoing scientific discussion is the existence of "non-thermal" or "specific" microwave effects, which posit that the electromagnetic field itself can influence reaction outcomes beyond a purely thermal contribution.[5][6] While difficult to deconvolve from the powerful thermal effects, these may arise from the stabilization of polar transition states or intermediates by the electric field, effectively lowering the activation energy of the reaction.[5] Although the consensus in liquid-phase organic synthesis leans towards the dominance of highly efficient thermal effects, the consistent and dramatic improvements in yield and reaction time strongly support the practical utility of MAOS, regardless of the precise theoretical underpinning.[7]

Core Synthetic Strategies & Validated Protocols

The synthesis of the pyrazole ring is versatile, with several robust pathways available. Microwave irradiation has been shown to significantly enhance the most common and powerful of these methods.

The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds

The condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-ketoester) with a hydrazine derivative is the most fundamental and widely used method for pyrazole synthesis.[8][9] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]

Microwave irradiation dramatically accelerates this condensation by efficiently heating the polar reactants and intermediates. The initial nucleophilic attack and the subsequent dehydration steps are both expedited by the rapid temperature increase, reducing reaction times from hours to mere minutes.[11]

Caption: Comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

This protocol is adapted from the work of Aydın et al. for the efficient synthesis of pyrazole derivatives from 2,4-pentanedione.[12]

-

Materials:

-

Carbohydrazide derivative (e.g., isonicotinohydrazide) (1.0 mmol)

-

2,4-Pentanedione (1.0 mmol)

-

Ethanol (3-5 mL)

-

10 mL microwave process vial with stir bar

-

-

Procedure:

-

Place the carbohydrazide derivative (1.0 mmol) and 2,4-pentanedione (1.0 mmol) into the microwave process vial.

-

Add ethanol (3-5 mL) to dissolve or suspend the reactants.

-

Seal the vial securely with a cap.

-

Place the vial into the cavity of a dedicated microwave reactor.

-

Irradiate the mixture at 270 W for 3-5 minutes. The reaction temperature will typically reach 100-120°C.

-

After irradiation, allow the vial to cool to room temperature (typically via a jet of compressed air in automated systems).

-

The resulting crystalline product can be collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the pure pyrazole derivative.

-

Cyclization of α,β-Unsaturated Carbonyls (Chalcones)

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines is another powerful route to highly substituted pyrazoles. The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation/aromatization.

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Application Note: A Green Chemistry Approach to the Synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate

Abstract

This application note details a robust and environmentally conscious protocol for the synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Traditional pyrazole syntheses often rely on volatile organic solvents, harsh conditions, and multi-step procedures, contributing to significant chemical waste and energy consumption. Herein, we present two validated green chemistry protocols—ultrasound-assisted synthesis in an aqueous medium and a microwave-assisted solvent-free method—that offer substantial improvements in efficiency, safety, and sustainability. These one-pot, multi-component reactions (MCRs) dramatically reduce reaction times, simplify work-up procedures, and align with the core principles of green chemistry, providing a practical and scalable alternative for researchers and drug development professionals.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in pharmaceutical science, forming the core structure of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the antiobesity drug Rimonabant.[1][2][3] The specific target of this guide, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, is a versatile intermediate for creating a library of potential therapeutic agents.

The classical Knorr pyrazole synthesis and related methods, while effective, often present environmental and safety challenges.[3][4] These challenges include the use of hazardous solvents, extended reaction times requiring significant energy input, and often complex purification processes. The development of sustainable synthetic methods is therefore not only an environmental imperative but also a practical necessity for efficient chemical production.[4][5]

This guide is grounded in the principles of green chemistry, focusing on:

-

One-Pot Multi-Component Reactions (MCRs): Combining multiple reaction steps into a single operation reduces solvent usage, purification steps, and chemical waste, thereby increasing atom economy and overall efficiency.[2][6]

-

Alternative Energy Sources: Ultrasound and microwave irradiation offer highly efficient energy transfer compared to conventional heating, leading to drastically reduced reaction times and often improved yields.[7][8][9]

-

Benign Solvent Systems: The protocols prioritize the use of water or solvent-free conditions, eliminating the environmental and health hazards associated with volatile organic compounds (VOCs).[4][10][11]

By leveraging these principles, the following protocols provide a reliable and eco-friendly pathway to the target molecule.

Overall Reaction Scheme

The synthesis is achieved via a one-pot, three-component reaction involving benzaldehyde, ethyl acetoacetate, and hydrazine hydrate, followed by in-situ oxidation.

Caption: One-pot synthesis of the target pyrazole derivative.

Materials and Equipment

| Reagent/Material | Purity | Supplier | CAS Number |

| Benzaldehyde | ≥99% | Sigma-Aldrich | 100-52-7 |

| Ethyl Acetoacetate | ≥99% | Sigma-Aldrich | 141-97-9 |

| Hydrazine Hydrate | 80% in H₂O | Sigma-Aldrich | 7803-57-8 |

| Zinc Oxide (ZnO) Nanoparticles | <100 nm | Sigma-Aldrich | 1314-13-2 |

| Ethanol | 200 Proof | Sigma-Aldrich | 64-17-5 |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |

| Deionized Water | - | In-house | 7732-18-5 |

Equipment:

-

High-power ultrasonic bath or probe sonicator (40 kHz)

-

Monowave scientific microwave reactor

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis in Aqueous Medium

This protocol leverages the phenomenon of acoustic cavitation to accelerate chemical reactions, providing a highly efficient and green method for synthesis.[12][13][14] The use of water as a solvent further enhances its environmental credentials.

Step-by-Step Methodology:

-

Vessel Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and 20 mL of deionized water.

-

Catalyst Addition: Add ZnO nanoparticles (5 mol%, 0.04 g) to the mixture.

-

Causality Note: ZnO nanoparticles serve as a mild, reusable Lewis acid catalyst that activates the carbonyl groups, facilitating the initial condensation steps.[15] Its heterogeneous nature allows for easy recovery and reuse.

-

-

Hydrazine Addition: Slowly add hydrazine hydrate (12 mmol, 0.75 g of 80% solution) dropwise to the stirring mixture. An exothermic reaction may be observed.

-

Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level of the bath is parallel to the level of the reaction mixture. Irradiate the mixture at 40 kHz for 20-30 minutes at a controlled temperature of 50-60°C.

-

Causality Note: Ultrasound irradiation generates localized hot spots through the collapse of cavitation bubbles, which dramatically increases reaction rates without the need for high bulk temperatures, thus saving energy and time.[13]

-